(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide - 139071-79-7

(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide

Catalog Number: EVT-344578
CAS Number: 139071-79-7
Molecular Formula: C12H13FN2O3
Molecular Weight: 252.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide is a synthetic organic compound belonging to the class of oxazolidinones. Oxazolidinones are a relatively new class of synthetic antibacterial agents with activity against a wide range of gram-positive bacteria. [] They represent the first new class of antibiotics discovered in the past 30 years. [] These compounds are of high interest in scientific research due to their unique mechanism of action and effectiveness against multi-drug resistant bacteria. [, ] (S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide serves as a key intermediate in the synthesis of linezolid, a clinically important antibiotic used to treat infections caused by gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). [, , , , , , , , ]

Synthesis Analysis

(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide can be synthesized using various methods. One common approach starts with 4-chloracetyl acetate compound (I) as the starting material. [, ] This compound undergoes a series of reactions including:

This synthetic route is considered advantageous for its high total yield, product purity, use of readily available and inexpensive starting materials, avoidance of hazardous reagents, and environmentally friendly production technology. [, ]

Molecular Structure Analysis

The stereochemistry at the 5-position of the oxazolidinone ring is (S), which is crucial for its biological activity. []

Chemical Reactions Analysis

(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide primarily serves as an intermediate in the synthesis of linezolid and related oxazolidinone derivatives. [, , ] The acetamide group at the 5-position can undergo various chemical transformations to introduce different substituents, leading to the development of novel oxazolidinone analogs with potentially improved antibacterial activity. [, ]

Mechanism of Action

Oxazolidinones, including (S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide derivatives like linezolid, exert their antibacterial activity by inhibiting bacterial protein synthesis. [, ] Specifically, they bind to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex. [] This unique mechanism of action differentiates them from other classes of antibiotics and contributes to their effectiveness against resistant strains. []

Applications

(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide serves as a crucial intermediate in the synthesis of linezolid. [, , , ] Linezolid, a clinically important antibiotic, is used to treat various infections caused by gram-positive bacteria, including:

  • Methicillin-resistant Staphylococcus aureus (MRSA) infections: Linezolid is effective against MRSA, a significant cause of hospital-acquired and community-acquired infections. []
  • Vancomycin-resistant enterococci (VRE) infections: Linezolid provides a treatment option for VRE infections, which are resistant to many other antibiotics. []
  • Other gram-positive infections: Linezolid can be used for pneumonia, skin and soft tissue infections, and other infections caused by susceptible gram-positive bacteria. []

(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide also serves as a starting point for synthesizing other novel oxazolidinone analogs. [, ] Structure-activity relationship (SAR) studies, using derivatives with different 5-substituents and modifications on the aromatic ring, explore the potential to improve antibacterial activity and address emerging resistance. [, ]

Future Directions
  • Development of new oxazolidinone analogs: Ongoing research aims to synthesize novel oxazolidinone derivatives with enhanced antibacterial activity, broader spectrum of activity against gram-negative bacteria, improved pharmacokinetic properties, and reduced potential for resistance development. [, ]
  • Overcoming resistance: Investigating strategies to combat emerging resistance to oxazolidinones, including combination therapies with other antibiotics and modifications to the chemical structure to evade resistance mechanisms, is critical. []
  • Exploring alternative therapeutic applications: The potential use of oxazolidinones beyond their antibacterial activity, such as for treating parasitic infections or as antitumor agents, warrants further investigation. [, ]

Linezolid ((S)-N-[[3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide)

Compound Description: Linezolid is the first clinically available oxazolidinone antibiotic, known for its efficacy against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). It exhibits bacteriostatic activity against staphylococci and enterococci and bactericidal activity against streptococci. Linezolid has good bioavailability and can be administered both orally and intravenously.

RWJ-416457 (N-{(5S)-3-[4-(5,6-Dihydro-2H,4H-2-methylpyrrolo[3,4-c]pyrazol-5-yl)-3-fluorophenyl]-2-oxo-1,3-oxazolidin-5-yl}acetamide)

Compound Description: RWJ-416457 is another oxazolidinone antibiotic, showing significant promise due to its effectiveness against multi-drug-resistant bacteria. Its potency is attributed to the presence of an uncommon pyrrolopyrazole ring. RWJ-416457 exhibits a unique hydrogen bonding pattern, forming (O=C-R-N-H...O=C-R-N-H...)(n) linkages along the b-axis direction in its crystal structure.

U-100592 ((S)-N-[[3-[3-Fluoro-4-[4-(hydroxyacetyl)-1-piperazinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide)

Compound Description: U-100592 is a novel oxazolidinone analog that emerged from a directed chemical modification program. It demonstrates potent in vitro antibacterial activity against a wide range of clinically relevant human pathogens, including MRSA, VRE, Streptococcus pneumoniae, and Mycobacterium tuberculosis. Importantly, it exhibits no cross-resistance with vancomycin-resistant enterococci or penicillin-resistant pneumococci.

U-100766 ((S)-N-[[3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide)

Compound Description: U-100766 is another novel oxazolidinone analog from the same chemical modification program as U-100592. It also displays potent in vitro antibacterial activity against various clinically significant human pathogens, similar to U-100592. U-100766 exhibits no cross-resistance with existing antibiotic-resistant strains and shows a bacteriostatic effect against staphylococci and enterococci, while being bactericidal against streptococci.

(S)-N-[[3-[3-fluoro-4-(4-thiomorpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide

Compound Description: This compound is a 5-acetamide oxazolidinone derivative, similar to linezolid, but with a thiomorpholinyl group at the 4'-position instead of morpholinyl. Its antibacterial activity is influenced by the co-planarity between the 4'-substituent and the benzene ring. Research suggests that there may be a small pocket around the 3'-position on the benzene ring in the binding mode of 5-acetamide oxazolidinones, influencing their interaction with bacterial targets.

(S)-N-[[3-[3-Fluoro-4-(tetrahydro-2H-thiopyran-4-yl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide S,S-dioxide

Compound Description: This oxazolidinone derivative is featured in a patent for a compressed tablet formulation that aims for high drug loading and good bioavailability. The formulation seeks to achieve blood levels of the antibacterial agent comparable to those achieved through intravenous administration.

(S)-N-[[3-[4-(2,6-Dihydro-2-methylpyrrolo[3,4-c]pyrazol-5(4H)-yl) 3-fluorophenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide

Compound Description: A pharmaceutical patent describes a novel crystal form of this oxazolidinone derivative. This crystal form, prepared through specific processes, is intended for use in pharmaceutical compositions to treat patients.

DA-7867 ((S)-[N-3-(4-(2-(1-Methyl-5-tetrazolyl)-pyridine-5-yl)-3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl acetamide)

Compound Description: DA-7867 is a new oxazolidinone antibiotic whose concentration in human plasma is measured by a sensitive liquid chromatography-tandem mass spectrometry method. This method allows for accurate quantification of the drug, aiding in understanding its pharmacokinetic properties.

(S)-N-(3-(2-Fluoro-4'-(2-amino-4-thiazolyl)biphenyl-4-yl)-2-oxo-1,3-oxazolidie-5-yl methyl)acetamide

Compound Description: This compound is a biaryloxazolidinone analog containing a hydrazone moiety, identified as a promising antibacterial agent against Gram-positive strains. It shows potent efficacy against both H37Rv and clinical Mycobacterium isolates.

N-{3-[4-(2,6-Dihydro-4H-pyrrolo[3,4-c]pyrazol-5-yl)-3-fluoro-phenyl]-2-oxo-oxazolidin-5-ylmethyl}-acetamide

Compound Description: This compound is identified as the major metabolite of RWJ-416457. The research focuses on the synthesis of stable isotope-labeled versions of both RWJ-416457 and this metabolite for analytical and pharmacokinetic studies.

N-[[(5S)-3-[4-(1,1-Dioxido-4-thiomorpholinyl)-3,5-difluorophenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide

Compound Description: This oxazolidinone derivative is mentioned in a patent for a topical antibiotic composition intended for treating eye infections. The composition includes this compound along with viscosity-increasing excipients to prolong its residence time on the eye and enhance its effectiveness.

(S)-N-[[3-[3-fluoro-4-(4-thiomorpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]thiourea

Compound Description: This compound, featuring a thiourea group at the 5-position of the oxazolidinone ring, exhibits exceptional in vitro antibacterial activity against Gram-positive bacteria, including MRSA and VRE. Studies emphasize the relationship between its lipophilicity, a key factor in drug permeation, and its antibacterial potency.

(S)-N-[[3-fluoro-4-[N-1[4-{2-furyl-(5-nitro)methyl}]piperazinyl]-phenyl]-2-oxo-5-oxazolidinyl]-methyl]acetamide

Compound Description: This oxazolidinone derivative is described in a patent focusing on novel polymorphs of phenyl oxazolidinone derivatives. Polymorphs are different crystalline forms of the same compound, and they can have distinct physical properties, including solubility, stability, and bioavailability, influencing the drug's effectiveness. The patent describes the preparation and use of these polymorphs as antimicrobial agents.

Properties

CAS Number

139071-79-7

Product Name

(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide

IUPAC Name

N-[[(5S)-3-(3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide

Molecular Formula

C12H13FN2O3

Molecular Weight

252.24 g/mol

InChI

InChI=1S/C12H13FN2O3/c1-8(16)14-6-11-7-15(12(17)18-11)10-4-2-3-9(13)5-10/h2-5,11H,6-7H2,1H3,(H,14,16)/t11-/m0/s1

InChI Key

RUKDAFXYNGLEBZ-NSHDSACASA-N

SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=CC=C2)F

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=CC=C2)F

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=CC=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.